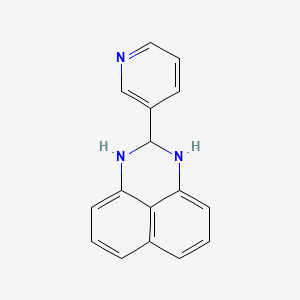
3-(2-(Diethylamino)ethyl)-3-phenyl-1-piperidino-2-indolinone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(Diethylamino)ethyl)-3-phenyl-1-piperidino-2-indolinone hydrochloride: is a chemical compound with the following properties:
Molecular Formula: CHNO • (HCl)
Molecular Weight: 288.77 g/mol
IUPAC Name: 2-(diethylamino)ethyl 3-amino-4-hydroxybenzoate hydrochloride
Méthodes De Préparation
Synthetic Routes:: The synthetic route to prepare this compound involves the reaction of 3-amino-4-hydroxybenzoic acid with 2-(diethylamino)ethylamine. The resulting product undergoes cyclization to form the indolinone ring. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Reaction Conditions::Starting Materials: 3-amino-4-hydroxybenzoic acid, 2-(diethylamino)ethylamine
Cyclization Reaction: Acid-catalyzed cyclization
Hydrochloride Formation: Treatment with hydrochloric acid
Industrial Production:: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. specific industrial methods may vary depending on the manufacturer.
Analyse Des Réactions Chimiques
Reactions::
Oxidation: It can undergo oxidation reactions due to the presence of the phenolic group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group may occur.
Oxidation: Oxidizing agents like potassium permanganate (KMnO).
Substitution: Alkylating agents (e.g., alkyl halides).
Reduction: Reducing agents such as sodium borohydride (NaBH).
- Oxidation: Formation of a quinone derivative.
- Substitution: Alkylated or acylated derivatives.
- Reduction: Formation of the corresponding alcohol.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activity.
Medicine: Studied for its pharmacological effects.
Industry: May serve as an intermediate in the production of other compounds.
Mécanisme D'action
The exact mechanism of action is context-dependent and may involve interactions with specific molecular targets. Further research is needed to elucidate its precise effects.
Comparaison Avec Des Composés Similaires
While 3-(2-(Diethylamino)ethyl)-3-phenyl-1-piperidino-2-indolinone hydrochloride is unique due to its specific structure, it shares similarities with other compounds such as dicofol (C14H9Cl5O) , ethanethiol, 2-(diethylamino)- (C6H15NS) , and ethacizine . These compounds may have different applications and mechanisms of action.
Propriétés
Numéro CAS |
40714-59-8 |
|---|---|
Formule moléculaire |
C25H34ClN3O |
Poids moléculaire |
428.0 g/mol |
Nom IUPAC |
diethyl-[2-(2-oxo-3-phenyl-1-piperidin-1-ylindol-3-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C25H33N3O.ClH/c1-3-26(4-2)20-17-25(21-13-7-5-8-14-21)22-15-9-10-16-23(22)28(24(25)29)27-18-11-6-12-19-27;/h5,7-10,13-16H,3-4,6,11-12,17-20H2,1-2H3;1H |
Clé InChI |
YMLUOHSTGNQSKL-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCC1(C2=CC=CC=C2N(C1=O)N3CCCCC3)C4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11996626.png)

![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11996641.png)

![4,4'-Thiobis[2,5-xylenol]](/img/structure/B11996654.png)

![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenylacetamide](/img/structure/B11996676.png)


![N'-[(E)-2-furylmethylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B11996697.png)
![Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B11996704.png)
